molecular formula C10H9ClF3NO B2572597 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 949444-74-0

2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B2572597
M. Wt: 251.63
InChI Key: LPZWGHVAKVEFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide” is a type of organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of “2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide” is C10H9ClF3NO, and its molecular weight is 251.63 . The structure includes a benzene ring substituted with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide” is a powder at room temperature . It has a molecular weight of 251.64 .

Scientific Research Applications

Detection and Analysis Techniques

A study by Khan et al. (2015) presents a method for extracting and detecting flutamide (a derivative of the compound ) from pharmaceutical forms using electrospray ionization tandem mass spectrometry (ESI-MS) combined with a Soxhlet apparatus. This research highlights the propanamide moiety's significance in structural elucidation and its utility in identifying flutamide in unknown samples, potentially aiding in metabolite studies of the drug (Khan et al., 2015).

Chemical Synthesis and Structural Analysis

An improved synthesis method for flutamide, utilizing 3-trifluoromethylaniline as a starting material, was described by Song (2001). This research underscores the synthetic pathways and structural analysis of compounds related to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide, offering insights into the compound's utility in developing pharmaceutical agents (Song, 2001).

Photoreactions and Environmental Stability

Investigations into the photochemistry of flutamide in various media revealed insights into the photoreaction mechanisms of related compounds. Udagawa et al. (2011) studied the effects of magnetic fields on product yields from photoreaction processes, suggesting the involvement of a radical pair mechanism. Such studies contribute to understanding the environmental stability and degradation pathways of similar compounds (Udagawa et al., 2011).

Pharmacokinetic and Metabolic Studies

Research on selective androgen receptor modulators (SARMs) related to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide has provided valuable data on pharmacokinetics and metabolism. Wu et al. (2006) explored the pharmacokinetic characteristics of S-1, a SARM, in rats, demonstrating its slow clearance, moderate distribution, and extensive metabolism. Such studies are essential for drug development processes, offering insights into the behavior of similar compounds within biological systems (Wu et al., 2006).

Safety And Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed. It can cause skin irritation, serious eye irritation, and respiratory irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZWGHVAKVEFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide

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